molecular formula C17H18N2O5 B2801489 N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide CAS No. 313515-90-1

N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

Cat. No.: B2801489
CAS No.: 313515-90-1
M. Wt: 330.34
InChI Key: MFPRJVZFJDMMMA-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is an organic compound characterized by its complex structure, which includes both nitro and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide typically involves a multi-step process:

    Nitration: The starting material, 4-ethoxyaniline, undergoes nitration to introduce the nitro group at the ortho position.

    Acylation: The nitroaniline derivative is then acylated with 2-(4-methylphenoxy)acetyl chloride under basic conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for higher yields and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium ethoxide, ethanol.

Major Products:

    Reduction: N-(4-ethoxy-2-aminophenyl)-2-(4-methylphenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

  • N-(4-ethoxy-2-nitrophenyl)-2-(4-chlorophenoxy)acetamide
  • N-(4-ethoxy-2-nitrophenyl)-2-(4-fluorophenoxy)acetamide

Comparison: N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-3-23-14-8-9-15(16(10-14)19(21)22)18-17(20)11-24-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPRJVZFJDMMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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